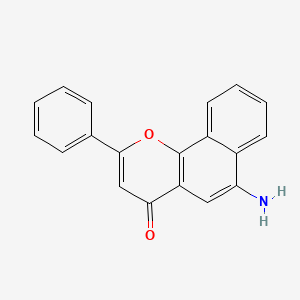
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by the presence of a chloro group, a methyl group, and two nitro groups attached to an imidazole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole typically involves nitration and chlorination reactions. One common method involves the nitration of 1-methylimidazole followed by chlorination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the imidazole ring. Subsequent chlorination with reagents like thionyl chloride or phosphorus pentachloride introduces the chloro group at the 5 position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted imidazoles with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methyl-2,4-dinitro-1H-imidazole involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-methyl-4-nitroimidazole: Similar structure but with only one nitro group.
1-Methyl-2,4-dinitroimidazole: Lacks the chloro group.
4,5-Dinitro-1H-imidazole: Lacks the methyl and chloro groups
Uniqueness
5-Chloro-1-methyl-2,4-dinitro-1H-imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
72255-88-0 |
|---|---|
Fórmula molecular |
C4H3ClN4O4 |
Peso molecular |
206.54 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-2,4-dinitroimidazole |
InChI |
InChI=1S/C4H3ClN4O4/c1-7-2(5)3(8(10)11)6-4(7)9(12)13/h1H3 |
Clave InChI |
JRSJMKIMLULFBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


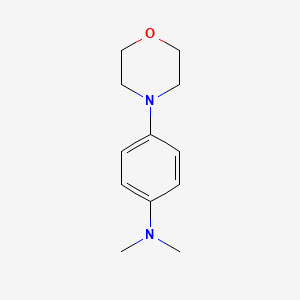
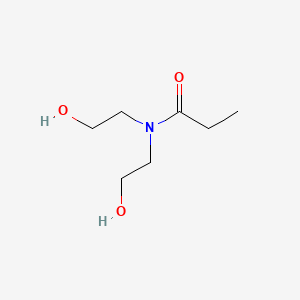
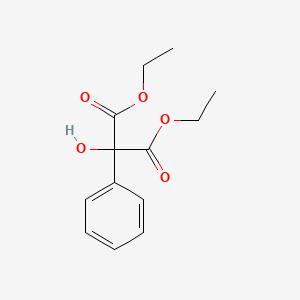
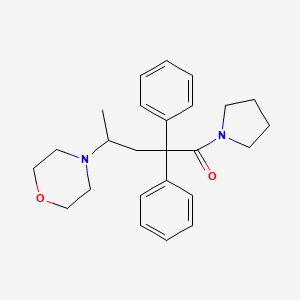
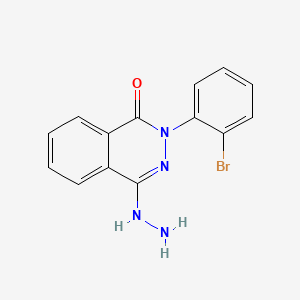
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

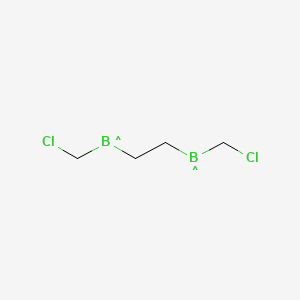
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
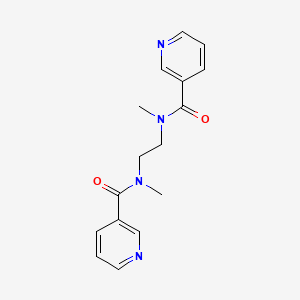
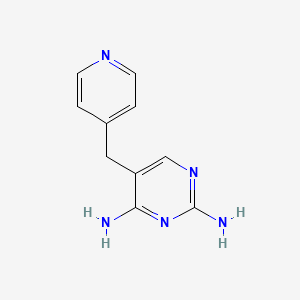
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)

